molecular formula C4H2O6Tl2 B1592917 Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate CAS No. 61971-47-9

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

Cat. No.: B1592917
CAS No.: 61971-47-9
M. Wt: 554.82 g/mol
InChI Key: QHRSTSUOSNUUHN-UHFFFAOYSA-L
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Description

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a chemical compound that features thallium in its +1 oxidation state

Preparation Methods

The synthesis of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate typically involves the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. Industrial production methods may involve the use of large-scale reactors and purification systems to ensure the high purity of the final product .

Chemical Reactions Analysis

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include the modulation of ion channels, inhibition of specific enzymes, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate can be compared with other thallium-containing compounds, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Properties

IUPAC Name

3-carboxylatooxy-3-oxopropanoate;thallium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSTSUOSNUUHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O6Tl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648749
Record name Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61971-47-9
Record name Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Reactant of Route 2
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Reactant of Route 3
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

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